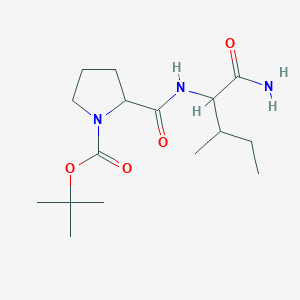![molecular formula C13H17NO3 B4057669 ethyl N-[(4-methylphenyl)acetyl]glycinate](/img/structure/B4057669.png)
ethyl N-[(4-methylphenyl)acetyl]glycinate
Vue d'ensemble
Description
Ethyl N-[(4-methylphenyl)acetyl]glycinate, also known as EMLA, is a local anesthetic that is commonly used in medical procedures to numb the skin. The chemical structure of EMLA is C15H22N2O2, and it is an ester of two amino acids, glycine and phenylalanine. EMLA is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Safe and Efficient Synthesis
Ethyl N-[(4-methylphenyl)acetyl]glycinate serves as a starting material or intermediate in the synthesis of complex molecules. For example, it has been utilized in the safe and metal-free process for preparing ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the synthesis of darolutamide, highlighting its role in the development of potential pharmaceuticals (Szilágyi et al., 2022).
Medicinal Chemistry and Drug Development
In medicinal chemistry, ethyl N-[(4-methylphenyl)acetyl]glycinate derivatives have been synthesized for various pharmaceutical applications. For instance, it has been involved in the preparation of methano[1,3]oxazolo[3,2-a]quinolin-2-ones from 2-(pent-3-en-2-yl)anilines, demonstrating its versatility in creating heterocyclic systems that could have therapeutic applications (Mazgarova et al., 2014).
Biomaterials Development
The compound has implications in the development of biomaterials, such as in the study of biodegradable blends of poly[(ethyl alanato) (p-phenyl phenoxy) phosphazene] and poly(lactic acid-glycolic acid), which explored its potential in musculoskeletal applications. This research showcases the role of ethyl N-[(4-methylphenyl)acetyl]glycinate-related compounds in enhancing the properties of biomaterials for medical use (Deng et al., 2008).
Advanced Synthetic Techniques
Ethyl N-[(4-methylphenyl)acetyl]glycinate is also utilized in advanced synthetic techniques, such as in the monoalkylation, dialkylation, and Michael additions under solid-liquid phase-transfer catalysis, indicating its utility in creating a wide range of complex organic molecules (López et al., 1996).
PEGylation for Biotechnological Applications
Furthermore, research into PEGylation, the process of attaching poly(ethylene glycol) chains to molecules, has utilized derivatives similar to ethyl N-[(4-methylphenyl)acetyl]glycinate for modifying peptides and proteins to improve their pharmaceutical properties. This technique is crucial for enhancing drug delivery systems, highlighting another important application of this compound (Roberts et al., 2002).
Propriétés
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14-12(15)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAOPFZYCQPBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4057587.png)
![4-[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]morpholine](/img/structure/B4057595.png)




![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B4057654.png)
![2-{4-bromo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4057660.png)
amino]-N-mesitylbutanamide](/img/structure/B4057666.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4057685.png)

![4-{[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4057690.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)